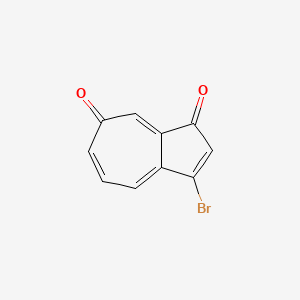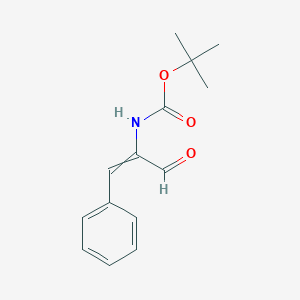![molecular formula C6H10N2O2 B12553190 N-[1-[ethenyl(formyl)amino]ethyl]formamide CAS No. 142450-71-3](/img/structure/B12553190.png)
N-[1-[ethenyl(formyl)amino]ethyl]formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-[ethenyl(formyl)amino]ethyl]formamide is an organic compound that belongs to the class of formamides. Formamides are valuable intermediates in synthetic and industrial organic chemistry, often used in pharmacological syntheses and as building blocks in various chemical reactions . This compound is characterized by the presence of both ethenyl and formyl groups attached to an aminoethyl chain, making it a versatile reagent in organic transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of N-[1-[ethenyl(formyl)amino]ethyl]formamide typically involves the formylation of amines. One common method is the reaction of amines with formic acid under solvent-free conditions. The amine and formic acid are heated to around 80°C until the reaction reaches completion, yielding formamide products in good to excellent yields . Another method involves the use of sulfonated rice husk ash (RHA-SO3H) as a solid acid catalyst, which promotes the N-formylation of various amines using formic acid .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors and heterogeneous catalysts. Metal/metal oxide-based catalysts, such as those involving nanostructures, are often employed due to their thermal stability, reusability, and high catalytic performance . These catalysts facilitate the conversion of amines to formamides in eco-friendly media, including water, polyethylene glycol, and ionic liquids .
Analyse Chemischer Reaktionen
Types of Reactions
N-[1-[ethenyl(formyl)amino]ethyl]formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the formyl group to a hydroxyl group.
Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions, ensuring high yields and selectivity.
Major Products
The major products formed from these reactions include oxo derivatives, hydroxyl derivatives, and substituted formamides, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-[1-[ethenyl(formyl)amino]ethyl]formamide has a wide range of applications in scientific research:
Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a reagent in biochemical assays.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-[1-[ethenyl(formyl)amino]ethyl]formamide involves its interaction with specific molecular targets and pathways. The formyl group can act as an electrophile, facilitating nucleophilic attack by various biological molecules. This interaction can lead to the formation of covalent bonds with enzymes and proteins, modulating their activity and function. The ethenyl group can also participate in polymerization reactions, contributing to the formation of complex molecular structures.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-formylmorpholine: Another formamide compound used in similar applications.
N,N-dimethylformamide: A widely used solvent in organic synthesis.
N-formylpiperidine: Employed in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
N-[1-[ethenyl(formyl)amino]ethyl]formamide is unique due to the presence of both ethenyl and formyl groups, which confer distinct reactivity and versatility in chemical reactions. This dual functionality makes it a valuable reagent in various synthetic and industrial processes, distinguishing it from other formamide compounds.
Eigenschaften
CAS-Nummer |
142450-71-3 |
|---|---|
Molekularformel |
C6H10N2O2 |
Molekulargewicht |
142.16 g/mol |
IUPAC-Name |
N-[1-[ethenyl(formyl)amino]ethyl]formamide |
InChI |
InChI=1S/C6H10N2O2/c1-3-8(5-10)6(2)7-4-9/h3-6H,1H2,2H3,(H,7,9) |
InChI-Schlüssel |
JAUTZNDHIHSRJG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(NC=O)N(C=C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{2-[(Oxiran-2-yl)oxy]ethyl}pyrrolidin-2-one](/img/structure/B12553108.png)


![2,2'-(1,4-Phenylene)bis[1-(4-methoxyphenyl)ethan-1-one]](/img/structure/B12553125.png)

![2-[(4-Iodobutoxy)carbonyl]benzoate](/img/structure/B12553128.png)
![{4-[(Hex-5-en-1-yl)oxy]phenyl}methanol](/img/structure/B12553132.png)

![7-Fluoro-N-(2-fluorophenyl)-3-oxo-1,2,3,5-tetrahydropyrido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B12553139.png)

![{[2-(3-Oxobutanamido)-1,4-phenylene]bis(oxy)ethane-2,1-diyl} dibenzoate](/img/structure/B12553146.png)
acetamido}benzoic acid](/img/structure/B12553164.png)


